

Z-Gly-OSu: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Gly-OSu

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N- α -Benzyloxycarbonyl-glycine N-hydroxysuccinimide ester (**Z-Gly-OSu**). This activated amino acid derivative is a crucial reagent in peptide synthesis and bioconjugation, valued for its ability to efficiently form stable amide bonds under mild conditions. This document details its physicochemical properties, provides established experimental protocols, and discusses its reactivity and stability to aid researchers in its effective utilization.

Core Chemical Properties

Z-Gly-OSu is a white crystalline powder that serves as a key building block in the synthesis of peptides. Its chemical structure features a glycine core, N-terminally protected by a benzyloxycarbonyl (Z) group and C-terminally activated as an N-hydroxysuccinimide (NHS) ester. This activation renders the carboxyl group highly susceptible to nucleophilic attack by primary amines, facilitating peptide bond formation.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **Z-Gly-OSu**

Property	Value	Reference(s)
CAS Number	2899-60-7	[1][2]
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₆	[1][2]
Molecular Weight	306.27 g/mol	[1]
Appearance	White powder	
Melting Point	111-115 °C	
Storage Temperature	2-8 °C	

Based on the solubility of its precursor, Z-Gly-OH, and similar NHS esters, **Z-Gly-OSu** is expected to be soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM). It is sparingly soluble in less polar solvents like ethyl acetate and is generally considered insoluble in water.

Reactivity and Stability

The reactivity of **Z-Gly-OSu** is centered around the N-hydroxysuccinimide ester, a highly effective activating group for carboxylates. It readily reacts with primary amines, such as the N-terminus of an amino acid or peptide, to form a stable amide bond. This reaction proceeds efficiently at room temperature and is a cornerstone of solution-phase peptide synthesis.

Stability:

Z-Gly-OSu exhibits good stability when stored as a solid under recommended dry conditions at 2-8°C. However, like all NHS esters, it is susceptible to hydrolysis, a competing reaction that becomes more pronounced in the presence of water and at higher pH values. The hydrolysis of the NHS ester regenerates the carboxylic acid (Z-Gly-OH) and releases N-hydroxysuccinimide, rendering it inactive for coupling. Therefore, reactions should be carried out in anhydrous solvents, and prolonged exposure to aqueous or basic conditions should be avoided.

Side Reactions:

While the primary reaction of **Z-Gly-OSu** is with primary amines, side reactions can occur with other nucleophilic side chains of amino acids, particularly at higher pH. These include the hydroxyl groups of serine and threonine, the phenolic group of tyrosine, and the sulfhydryl group of cysteine. Careful control of reaction conditions, especially pH, is crucial to minimize these undesired modifications.

Experimental Protocols

Detailed methodologies for the synthesis of **Z-Gly-OSu** and its subsequent use in peptide coupling are provided below.

Synthesis of Z-Gly-OSu

This protocol is adapted from established methods for the synthesis of N-hydroxysuccinimide esters of N-protected amino acids.

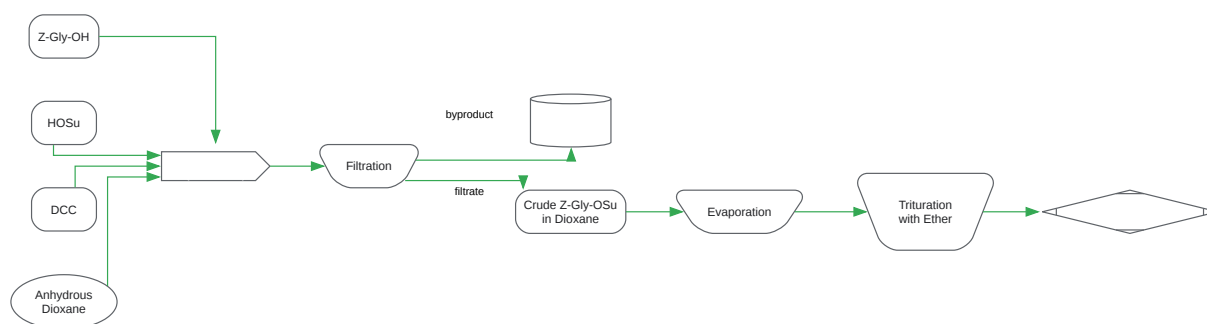
Materials:

- N- α -Benzyloxycarbonyl-glycine (Z-Gly-OH)
- N-Hydroxysuccinimide (HOSu)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Dioxane (anhydrous)
- Diethyl ether

Procedure:

- In a round-bottom flask, dissolve Z-Gly-OH (1.0 equivalent) and HOSu (1.0 equivalent) in anhydrous dioxane with cooling in an ice bath.
- To this cooled solution, add a solution of DCC (1.05 equivalents) in anhydrous dioxane dropwise with stirring.
- Allow the reaction mixture to stand in a refrigerator overnight (approximately 12-16 hours).

- The precipitated byproduct, N,N'-dicyclohexylurea (DCU), is removed by filtration. The filter cake is washed with a small amount of cold dioxane.
- The combined filtrate is concentrated under reduced pressure to yield a crude product, which may be an oil or a semi-solid.
- The crude product is triturated with diethyl ether to induce crystallization and to remove any remaining soluble impurities.
- The resulting white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure **Z-Gly-OSu**.



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Caption: Workflow for the synthesis of **Z-Gly-OSu**.

Peptide Coupling using **Z-Gly-OSu**

This protocol provides a general procedure for the solution-phase coupling of **Z-Gly-OSu** to the free amine of an amino acid or peptide ester.

Materials:

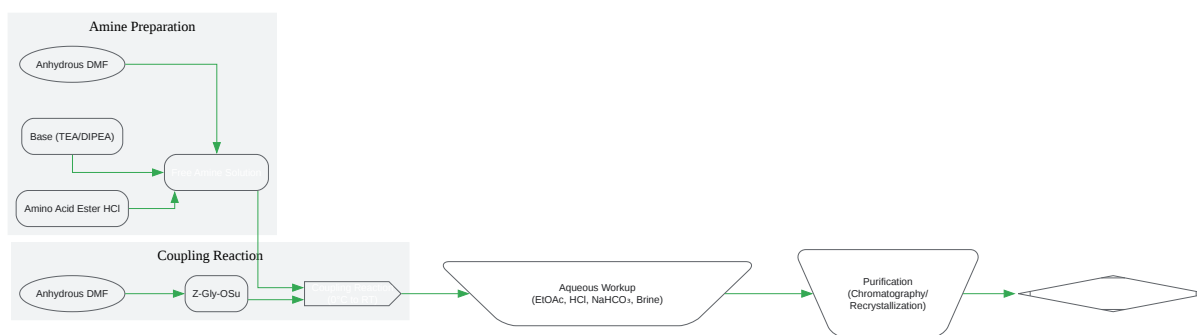
- **Z-Gly-OSu**

- Amino acid or peptide ester hydrochloride salt (e.g., H-Phe-OMe·HCl)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF, anhydrous)
- Ethyl acetate
- 1 M HCl (aqueous)
- Saturated sodium bicarbonate solution (aqueous)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve the amino acid or peptide ester hydrochloride salt (1.0 equivalent) in anhydrous DMF.
- Cool the solution in an ice bath and add TEA or DIPEA (1.0 equivalent) dropwise to neutralize the salt and liberate the free amine. Stir for 15-30 minutes at 0°C.
- In a separate flask, dissolve **Z-Gly-OSu** (1.05 equivalents) in anhydrous DMF.
- Add the solution of **Z-Gly-OSu** to the solution containing the free amine at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-protected dipeptide.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization.



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Caption: General workflow for peptide coupling using **Z-Gly-OSu**.

Biological Relevance and Applications

Z-Gly-OSu itself is primarily a synthetic intermediate and is not known to possess significant intrinsic biological activity. Its importance lies in its utility for the synthesis of peptides, which can have a wide range of biological functions and therapeutic applications. The benzyloxycarbonyl (Z) protecting group can be readily removed by catalytic hydrogenation,

revealing the free amine of the newly incorporated glycine residue for further peptide chain elongation.

The use of **Z-Gly-OSu** is prevalent in the solution-phase synthesis of short peptides and peptide fragments. These fragments can then be used in convergent synthesis strategies to build larger, more complex proteins. In drug development, the precise and efficient incorporation of glycine residues is critical for creating peptides with desired pharmacological properties, including receptor binding, enzyme inhibition, and antimicrobial activity.

Conclusion

Z-Gly-OSu is a valuable and versatile reagent for chemical biologists, medicinal chemists, and researchers involved in peptide synthesis. Its well-defined chemical properties, coupled with straightforward and high-yielding reaction protocols, make it an essential tool for the construction of peptides. A thorough understanding of its reactivity, stability, and potential side reactions, as outlined in this guide, will enable researchers to utilize this reagent effectively in their synthetic endeavors, ultimately contributing to advancements in drug discovery and the broader life sciences.

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References

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